Regioselectivity in Tandem Sonogashira/Oxacyclisation: Exclusive 5-exo-dig vs. Product Mixture
In the copper(I)-catalyzed tandem Sonogashira cross-coupling/oxacyclisation reaction with terminal alkynes, 2-iodo-4,6-dimethoxybenzoic acid delivers exclusive 5-exo-dig cyclization to form the phthalide ring system with high stereo-, regio-, and chemoselectivity [1]. In contrast, the unsubstituted comparator 2-iodobenzoic acid produces a mixture of phthalide (5-exo-dig) and coumarin (6-endo-dig) products under analogous reaction conditions, representing a loss of regiochemical control [1]. This difference was explicitly characterized and exploited for the total synthesis of (±)-herbaric acid and (±)-(4-methoxybenzyl)-5,7-dimethoxyphthalide, where the dimethoxy substitution pattern on the iodoarene was essential for achieving the correct natural product skeleton [1].
| Evidence Dimension | Regiochemical outcome of tandem Sonogashira/oxacyclisation |
|---|---|
| Target Compound Data | Exclusive 5-exo-dig cyclization → single phthalide product |
| Comparator Or Baseline | 2-Iodobenzoic acid: mixture of phthalide (5-exo-dig) and coumarin (6-endo-dig) products |
| Quantified Difference | Categorical (exclusive single regioisomer vs. product mixture); exact product ratios were reported in the original study [1] |
| Conditions | CuI catalyst, terminal alkyne (3,3-diethoxypropyne), DMF, 80 °C, palladium-free conditions [1] |
Why This Matters
For synthetic chemistry groups procuring a building block for phthalide natural product synthesis, the dimethoxy-substituted iodoarene is mandatory—the unsubstituted analog fails to provide the required regiochemical fidelity, making it an unsuitable substitute regardless of cost or availability.
- [1] A. Boucard, F. Gelat, E. Deniau, et al. Short and convenient synthesis of two natural phthalides by a copper(I) catalysed Sonogashira/oxacyclisation copper(I) process. Tetrahedron Letters, 2014, 55(5), 982–984. View Source
